molecular formula C25H20N4O2 B13904061 1H-Indole-2-carboxylic acid ((R)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-amide

1H-Indole-2-carboxylic acid ((R)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-amide

Cat. No.: B13904061
M. Wt: 408.5 g/mol
InChI Key: NFHRQQKPEBFUJK-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Devazepide is synthesized in a manner similar to other benzodiazepines. The synthetic route involves the condensation of indole-2-carboxylic acid with (3S)-3-amino-1-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one . The reaction conditions typically include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Devazepide undergoes various chemical reactions, including:

    Oxidation: Devazepide can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in devazepide.

    Substitution: Devazepide can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Devazepide exerts its effects by selectively binding to and antagonizing the CCK-A receptor. This receptor is involved in various physiological processes, including the regulation of appetite, gastric emptying, and pancreatic enzyme secretion . By blocking the action of cholecystokinin (CCK) at the CCK-A receptor, devazepide can modulate these processes. The molecular targets and pathways involved include the inhibition of CCK-induced signaling pathways, leading to changes in cellular responses .

Comparison with Similar Compounds

Devazepide is unique among benzodiazepines due to its selective action on the CCK-A receptor. Similar compounds include:

These compounds share some structural and functional similarities with devazepide but differ in their specific binding affinities and pharmacological profiles.

Properties

Molecular Formula

C25H20N4O2

Molecular Weight

408.5 g/mol

IUPAC Name

N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide

InChI

InChI=1S/C25H20N4O2/c1-29-21-14-8-6-12-18(21)22(16-9-3-2-4-10-16)27-23(25(29)31)28-24(30)20-15-17-11-5-7-13-19(17)26-20/h2-15,23,26H,1H3,(H,28,30)/t23-/m0/s1

InChI Key

NFHRQQKPEBFUJK-QHCPKHFHSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5

Origin of Product

United States

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